5-(2-Bromo-4-fluorophenyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(2-Bromo-4-fluorophenyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary targets of 5-(2-Bromo-4-fluorophenyl)-1,3,4-oxadiazol-2-amine are currently unknown. This compound is a derivative of 2-Bromo-4-fluorophenol , which has been used in the preparation of various bioactive compounds . .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the structural similarity to 2-Bromo-4-fluorophenol , it might be involved in similar biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-4-fluorophenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-bromo-4-fluorobenzohydrazide with a suitable carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring . The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromo-4-fluorophenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be susceptible to oxidation and reduction under specific conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of the bromo or fluoro group with other functional groups, while oxidation and reduction can modify the oxadiazole ring or the substituents on the phenyl ring .
Scientific Research Applications
5-(2-Bromo-4-fluorophenyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorophenol: A precursor in the synthesis of various fluorinated and brominated compounds.
2-(2-Bromo-4-fluorophenyl)acetonitrile: Used in the synthesis of other organic compounds and has applications in proteomics research.
4-Bromo-2-fluorophenol: Another similar compound with applications in organic synthesis.
Uniqueness
5-(2-Bromo-4-fluorophenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(2-bromo-4-fluorophenyl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN3O/c9-6-3-4(10)1-2-5(6)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZKXDFCISOURP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C2=NN=C(O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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